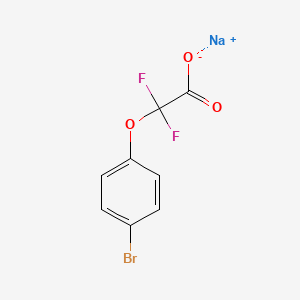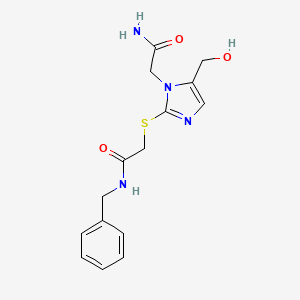![molecular formula C20H16N4O4S B3011922 N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1116063-26-3](/img/structure/B3011922.png)
N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea involves the reaction of acylazides with a suitable precursor containing the benzimidazole and phenyl groups. Although the specific compound is not detailed in the provided papers, a similar process is described in the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. In this case, the reaction involves the use of 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole as the precursor. The structures of the synthesized compounds were confirmed using techniques such as IR, ^1H NMR, and elementary analysis . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and substituents.
Molecular Structure Analysis
The molecular structure of benzimidazole-urea derivatives is critical for their biological activity, particularly as inhibitors of kinase receptors. The structure-activity relationship (SAR) studies have shown that the N1 nitrogen atoms in both the benzimidazole and urea moieties play a crucial role in the activity of these compounds. X-ray crystallography has been used to elucidate the interaction of benzimidazole-urea compounds with the VEGFR-2 enzyme, revealing the importance of the N1 nitrogen and the urea moiety in binding to the enzyme. The phenyl ring, referred to as segment A, is also significant as it occupies the back pocket of the enzyme, with a 3-hydrophobic substituent being favored for TIE-2 activity . This information can be extrapolated to the compound of interest, suggesting that its molecular structure is likely to be critical for its biological activity.
Chemical Reactions Analysis
The chemical reactions involving N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea are not explicitly detailed in the provided papers. However, the biological activity of similar compounds, such as the benzimidazole-urea derivatives, indicates that these compounds can interact with kinase receptors like VEGFR-2 and TIE-2, which are involved in angiogenesis . The specific interactions and reactions with these receptors would depend on the precise structure of the compound, including the substituents on the benzimidazole and phenyl rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of benzimidazole and phenyl groups can affect properties such as solubility, melting point, and stability. The papers provided do not offer specific data on the physical and chemical properties of N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea. However, the preliminary biological activity tests on related compounds have shown that some have good activity as plant growth regulators . This suggests that the compound may also possess similar properties that could be explored for potential applications in agriculture or medicine.
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Systems
The compound has been involved in the synthesis of new heterocyclic systems like pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole derivatives. These compounds are obtained through cyclization reactions involving ethoxycarbonyl and phenylpyrimido structures (Dorokhov et al., 1991).
Development of Novel Biological Activities
The compound forms a part of the structure in the synthesis of derivatives with potential biological activities. For instance, it has been used in creating compounds with plant growth regulatory properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Role in Angiogenesis Inhibition
Some derivatives of the compound have shown properties as inhibitors of tyrosine kinase receptors involved in angiogenesis, such as VEGFR-2 and TIE-2, making them significant in cancer research (Hasegawa et al., 2007).
Exploration of Antibacterial and Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. The synthesis process often involves complex reactions leading to the formation of compounds with significant biological activities (Rida et al., 1988), (Esteves-Souza et al., 2006).
Synthesis of Neuroprotective Compounds
The compound has been used in the synthesis of derivatives with neuroprotective properties, potentially useful in the treatment of neurological conditions like Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-26-12-3-4-14-13(7-12)18-19(24-14)20(22-9-21-18)29-8-17(25)23-11-2-5-15-16(6-11)28-10-27-15/h2-7,9,24H,8,10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJJTKKOUOCOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

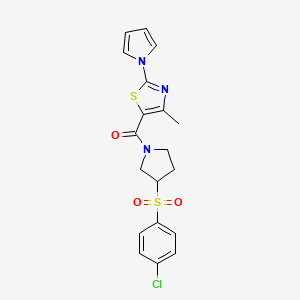

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)
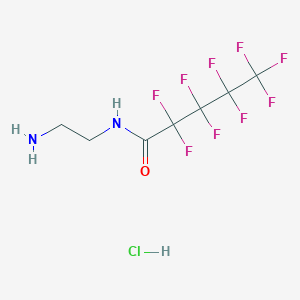

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

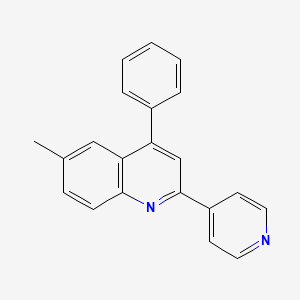
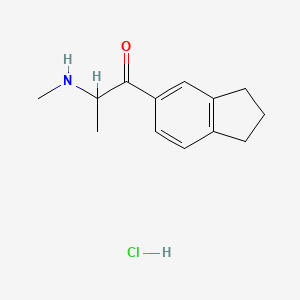
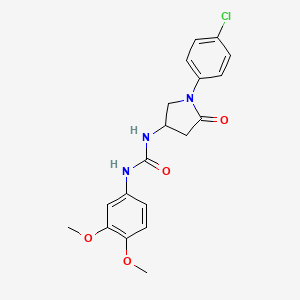
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
